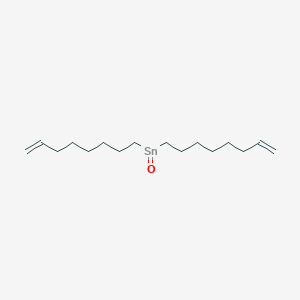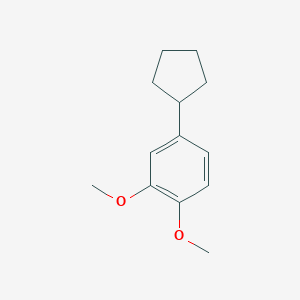
4-Cyclopentyl-1,2-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyl-1,2-dimethoxybenzene is an organic compound with the molecular formula C13H18O2. It is characterized by a benzene ring substituted with two methoxy groups at the 1 and 2 positions and a cyclopentyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where 1,2-dimethoxybenzene reacts with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopentyl-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various electrophiles in the presence of Lewis acids like AlCl3 or FeCl3.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Cyclopentyl-1,2-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxybenzene: Lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-Cyclopentylphenol: Similar structure but with a hydroxyl group instead of methoxy groups, leading to different reactivity and hydrogen bonding capabilities.
Uniqueness: 4-Cyclopentyl-1,2-dimethoxybenzene is unique due to the combination of the cyclopentyl group and two methoxy groups, which influence its chemical reactivity and potential applications. The steric hindrance provided by the cyclopentyl group can affect the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
105775-08-4 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-cyclopentyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-14-12-8-7-11(9-13(12)15-2)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
LYXCMEWLOXINPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


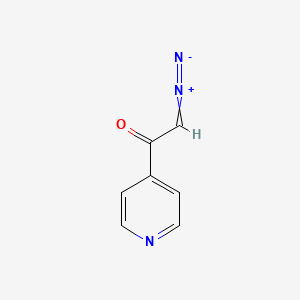
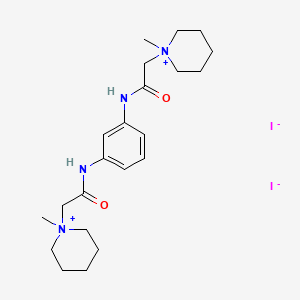
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
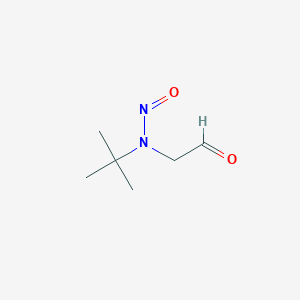
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
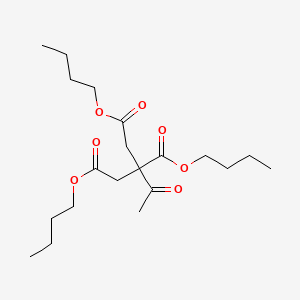

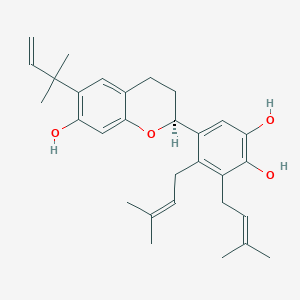

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
